molecular formula C15H9N3OS B2553706 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile CAS No. 1031660-55-5

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile

Cat. No.: B2553706
CAS No.: 1031660-55-5
M. Wt: 279.32
InChI Key: IQCGZHPVSUJZBB-UHFFFAOYSA-N
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Description

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile is a complex organic compound with a molecular formula of C15H9N3OS It is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

The synthesis of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1031660-55-5

Molecular Formula

C15H9N3OS

Molecular Weight

279.32

IUPAC Name

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile

InChI

InChI=1S/C15H9N3OS/c16-9-10-4-3-5-11(8-10)18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,(H,17,20)

InChI Key

IQCGZHPVSUJZBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C#N

solubility

not available

Origin of Product

United States

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